molecular formula C9H9FO2 B1396926 3-Ethoxy-2-fluorobenzaldehyde CAS No. 1204176-29-3

3-Ethoxy-2-fluorobenzaldehyde

Cat. No. B1396926
M. Wt: 168.16 g/mol
InChI Key: NMKZYUJCLQVHSM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 1204176-29-3 . It has a molecular weight of 168.17 . The compound is available in liquid form and solid form .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-fluorobenzaldehyde is represented by the linear formula C9H9FO2 . The InChI code for the compound is 1S/C9H9FO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxy-2-fluorobenzaldehyde is a liquid and solid compound. It is stored in an inert atmosphere at 2-8°C . and 97% respectively.

Scientific Research Applications

Radiosynthesis and Biodistribution

  • Prosthetic Groups in Radiotracing: 3-Ethoxy-2-fluorobenzaldehyde was studied as part of the novel prosthetic groups for radiotracing. These groups are used in positron emission tomography (PET) for receptor imaging. The study found that the chemical nature of prosthetic groups can significantly influence the biodistribution profile of radiotracers (Glaser et al., 2008).

Synthesis and Structural Analysis

  • Crystal Structures and Spectroscopic Characterization: Bis-aldehyde monomers, including derivatives of 3-Ethoxy-2-fluorobenzaldehyde, were synthesized and characterized for their structural properties using techniques like FT-IR, NMR, and X-ray diffraction. These monomers were used to create electrically conductive pristine polyazomethines, which showed significant electrical conductivity (Hafeez et al., 2019).

Molecular Structure and Conformation

  • Rotational Spectra Analysis: Studies on the rotational spectra of fluorobenzaldehydes, including 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde, were conducted. These studies help in understanding the molecular structure and the effects of the aldehyde group orientation on the stability and properties of these compounds (Sun et al., 2018).

Synthesis Methodologies

  • Synthesis of Fluorobenzaldehyde Derivatives

  • Antioxidant Activity

    4-Fluorobenzaldehyde, a related compound, was used in the preparation of thiazolidin-4-one derivatives, which showed promising antioxidant activity. This indicates the potential of 3-Ethoxy-2-fluorobenzaldehyde in similar applications (El Nezhawy et al., 2009).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 and H315;H319;H335 . Precautionary measures include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 and P271;P261;P280 .

properties

IUPAC Name

3-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZYUJCLQVHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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